N-(3-((4-fluorophenethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[3-[2-(4-fluorophenyl)ethylamino]quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2S/c1-27-13-16(12-23-27)30(28,29)26-20-19(24-17-4-2-3-5-18(17)25-20)22-11-10-14-6-8-15(21)9-7-14/h2-9,12-13H,10-11H2,1H3,(H,22,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMSVSFFURUPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-((4-fluorophenethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and its biological implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, a sulfonamide group, and a quinoxaline moiety, contributing to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of pyrazole derivatives, including sulfonamides. For instance, a series of pyrazole-4-sulfonamide derivatives demonstrated significant in vitro activity against various cancer cell lines, including U937 cells. The half-maximal inhibitory concentration (IC50) values were determined using the CellTiter-Glo Luminescent assay, indicating that these compounds could effectively inhibit cancer cell proliferation without exhibiting significant cytotoxicity at lower concentrations .
Anti-inflammatory and Antioxidant Properties
Molecular docking studies have indicated that compounds similar to this compound possess anti-inflammatory and antioxidant properties. These compounds can interact with specific molecular targets involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves interaction with various enzymes and receptors. The sulfonamide group is known to inhibit carbonic anhydrase and other key enzymes, which may play a role in its anticancer and anti-inflammatory activities. Additionally, the presence of the quinoxaline moiety enhances its ability to bind to biological targets, further supporting its pharmacological potential.
Synthesis Methods
The synthesis of this compound typically involves a multi-step process:
- Formation of the Pyrazole Ring : The initial step involves the condensation of appropriate hydrazines with carbonyl compounds to form the pyrazole nucleus.
- Sulfonamide Formation : The introduction of the sulfonamide group is achieved through the reaction of sulfonyl chlorides with amines.
- Quinoxaline Integration : Finally, coupling reactions are employed to attach the quinoxaline moiety, often utilizing coupling agents or catalysts to facilitate the reaction.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Anticancer Activity : A study evaluated various pyrazole derivatives against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in low micromolar ranges, demonstrating strong anticancer potential .
- Inflammatory Disease Models : In animal models of inflammation, compounds structurally related to this compound showed reduced markers of inflammation and oxidative stress, suggesting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
